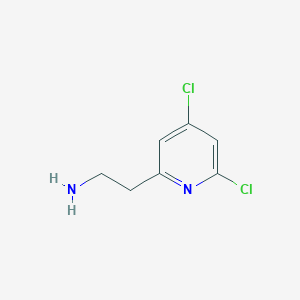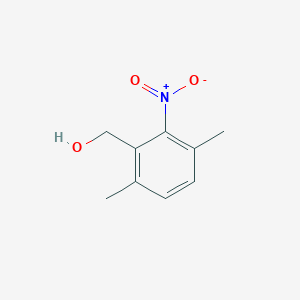
(3,6-Dimethyl-2-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dimethyl-2-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol typically involves the nitration of 3,6-dimethylphenol followed by reduction and subsequent hydroxymethylation The nitration process introduces the nitro group into the aromatic ring, which is then reduced to form the corresponding amine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethyl-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,6-dimethyl-2-nitrobenzaldehyde or 3,6-dimethyl-2-nitrobenzoic acid.
Reduction: Formation of 3,6-dimethyl-2-aminophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3,6-Dimethyl-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dimethyl-2-nitrophenyl)methanol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and hydroxymethyl group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethyl-3-nitrophenyl)methanol: Similar structure but with different positioning of the nitro and methyl groups.
(3,6-Dimethoxy-2-nitrophenyl)methanol: Contains methoxy groups (-OCH3) instead of methyl groups.
Nifedipine: A compound with a similar nitrophenyl structure but used as a calcium channel blocker in medicine.
Uniqueness
(3,6-Dimethyl-2-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, methyl groups, and a hydroxymethyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3,6-dimethyl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-7(2)9(10(12)13)8(6)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
IBMQDPKHBBBMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



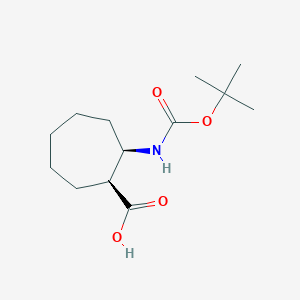
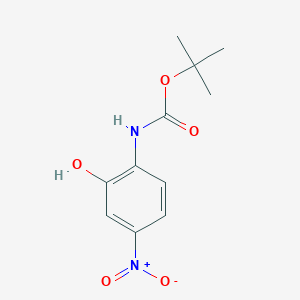
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
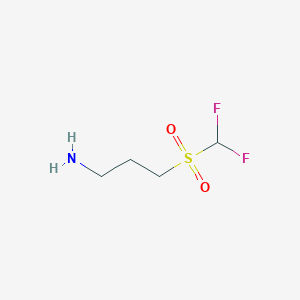
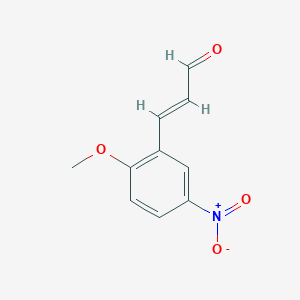
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
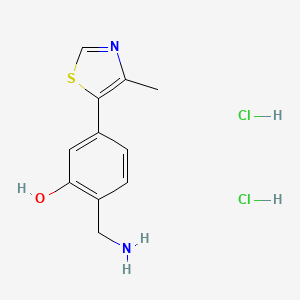
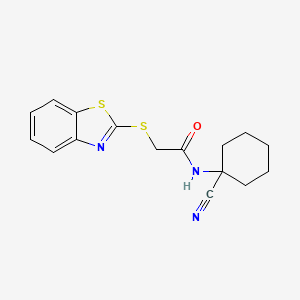
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)

